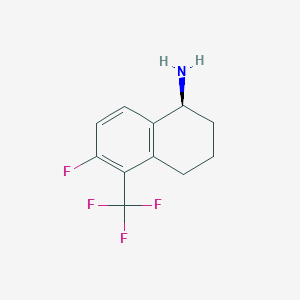

(S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17560735

Molecular Formula: C11H11F4N

Molecular Weight: 233.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F4N |

|---|---|

| Molecular Weight | 233.20 g/mol |

| IUPAC Name | (1S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C11H11F4N/c12-8-5-4-6-7(2-1-3-9(6)16)10(8)11(13,14)15/h4-5,9H,1-3,16H2/t9-/m0/s1 |

| Standard InChI Key | DMGXYIXXMUEWES-VIFPVBQESA-N |

| Isomeric SMILES | C1C[C@@H](C2=C(C1)C(=C(C=C2)F)C(F)(F)F)N |

| Canonical SMILES | C1CC(C2=C(C1)C(=C(C=C2)F)C(F)(F)F)N |

Introduction

Molecular and Structural Characteristics

Core Structure and Stereochemistry

The compound features a partially saturated naphthalene backbone (1,2,3,4-tetrahydronaphthalene) substituted with fluorine at position 6 and a trifluoromethyl group at position 5. The amine group at position 1 adopts an (S)-configuration, as denoted by its IUPAC name . The tetrahydronaphthalene core imposes conformational rigidity, while the trifluoromethyl and fluorine groups introduce steric and electronic effects that influence reactivity and intermolecular interactions.

The stereochemistry is critical for biological activity, as enantiomeric pairs often exhibit divergent pharmacological profiles. For example, studies on thalidomide enantiomers demonstrate that (S)- and (R)-forms bind cereblon with differing affinities, underscoring the importance of chiral centers in drug design . While direct data on this compound’s enantiomer-specific activity are unavailable, its (S)-configuration suggests potential for targeted applications requiring stereoselectivity.

Physicochemical Properties

Key molecular properties, computed via PubChem , include:

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₁F₄N |

| Molecular weight | 233.20 g/mol |

| XLogP3-AA | 2.5 |

| Hydrogen bond donors | 1 (amine group) |

| Hydrogen bond acceptors | 5 (amine, fluorine, CF₃ groups) |

| Rotatable bonds | 0 |

| Topological polar surface area | 26 Ų |

The moderately lipophilic nature (XLogP3-AA = 2.5) and low polar surface area suggest moderate membrane permeability, aligning with trends observed in central nervous system-targeting agents. The absence of rotatable bonds enhances metabolic stability, a trait leveraged in drug candidates like acoziborole .

Synthetic Considerations

Retrosynthetic Analysis

While no explicit synthesis routes for this compound are documented, its structure suggests feasible strategies:

-

Core Construction: The tetrahydronaphthalene system could be assembled via Diels-Alder cyclization or catalytic hydrogenation of naphthalene derivatives.

-

Substituent Introduction:

-

Chiral Amine Installation: Asymmetric reductive amination or resolution of racemic mixtures could yield the (S)-enantiomer.

Challenges and Opportunities

-

Regioselectivity: Competing reactivity at positions 5 and 6 necessitates careful control of reaction conditions.

-

Stereocontrol: Achieving enantiomeric excess requires chiral catalysts or auxiliaries, as exemplified in the synthesis of optically active amines .

-

Functional Group Tolerance: The base-sensitive trifluoromethyl group may limit the use of strong bases during synthesis.

Comparative Analysis with Related Compounds

The tetrahydronaphthalene scaffold distinguishes this compound from acoziborole’s benzoxaborole and thioxanthenone systems, suggesting unique physicochemical and target-binding profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume